Methyl 2-(3-amino-1,1-dioxidothietan-3-yl)acetate
Description
Methyl 2-(3-amino-1,1-dioxidothietan-3-yl)acetate is a heterocyclic compound featuring a 3-membered thietane ring with two sulfonyl groups (1,1-dioxide) and an ester-linked acetate group. This compound is structurally distinct due to its small, strained thietane ring and sulfone groups, which influence its electronic properties, solubility, and reactivity .
Properties
Molecular Formula |
C6H11NO4S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate |
InChI |
InChI=1S/C6H11NO4S/c1-11-5(8)2-6(7)3-12(9,10)4-6/h2-4,7H2,1H3 |
InChI Key |
YLJOPZPSLKUNMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CS(=O)(=O)C1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thietane-3-one
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Starting material (e.g., 1,3-propanedithiol) | Cyclization conditions (e.g., acid catalyst) | Variable |
Conversion to 3-Amino-1,1-dioxidothietane
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thietane-3-one, ammonia source (e.g., NH3), oxidizing agent (m-CPBA) | Aqueous or organic solvent, controlled temperature | Variable |
Formation of this compound
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Amino-1,1-dioxidothietane, methyl acetate, catalyst (e.g., acid or base) | Organic solvent, reflux or controlled temperature | Variable |
Research Findings and Challenges
While the synthesis of related compounds like methyl 2-(3-aminothian-3-yl)acetate provides insights into potential methods, direct synthesis of this compound requires further research. Key challenges include:
- Stability of Intermediates : The stability of the amino and dioxido functionalities during synthesis is crucial.
- Optimization of Reaction Conditions : Conditions such as temperature, solvent, and catalyst must be carefully optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis. The thietane ring can participate in ring-opening reactions, which may be relevant in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Thietane vs. Thiolane Derivatives
A key structural distinction lies in the ring size and sulfone substitution. Methyl 2-(3-amino-1,1-dioxidothietan-3-yl)acetate contains a 3-membered thietane ring, whereas analogs like methyl 2-[(1,1-dioxo-1-thiolan-3-yl)amino]acetate (CAS: 929816-63-7) feature a 5-membered tetrahydrothiophene (thiolane) ring .
Table 1: Structural and Physical Property Comparison
| Compound | Molecular Formula | Molecular Weight | Ring Size | Sulfone Groups | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | C₆H₁₁NO₄S | 209.22 | 3 | 2 | Not reported | ~1.32 (predicted) |
| Methyl 2-[(1,1-dioxo-1-thiolan-3-yl)amino]acetate | C₇H₁₃NO₄S | 207.25 | 5 | 2 | 396.1 (predicted) | 1.31 (predicted) |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | C₁₄H₁₈N₂O₃S₂ | 326.43 | 3 | 0 | Not reported | Not reported |
Key Observations:
- Sulfone Influence: The 1,1-dioxidothietane moiety enhances polarity and hydrogen-bonding capacity, improving aqueous solubility relative to non-sulfonated analogs like ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate .
Functional Group Variations
Amino-Ester Derivatives
The amino group in the target compound allows for salt formation (e.g., hydrochloride derivatives), as seen in methyl 2-[(1,1-dioxo-1-thiolan-3-yl)amino]acetate hydrochloride (CAS: 1177292-41-9). Such salts often exhibit improved crystallinity and bioavailability .
Triazole-Containing Analogs
Compounds like methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate () share ester and amino functionalities but differ in heterocyclic core (triazole vs. thietane). Triazole derivatives are more commonly associated with fungicidal or herbicidal activity, whereas thietane sulfones may target different biological pathways .
Agrochemical Potential
Thietane sulfones are less studied than triazole or thiolane derivatives but may offer unique modes of action. For example, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () demonstrates herbicidal activity, suggesting the thietane core’s relevance in agrochemical design .
Biological Activity
Methyl 2-(3-amino-1,1-dioxidothietan-3-yl)acetate is a compound of interest due to its potential biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 175.19 g/mol. The compound features a thietane ring with a dioxidothietan moiety, which contributes to its unique reactivity and biological activity.
Neurotransmitter Interaction
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. These include:
- Adrenergic System : Potential stimulatory effects.
- GABAergic System : Possible inhibitory actions.
- Serotoninergic System : Implications for mood regulation.
These interactions suggest a multifaceted role in modulating neural signaling, potentially contributing to antidepressant effects observed in some studies.
Biochemical Pathways
The compound is believed to influence several biochemical pathways:
- Cell Signaling : Modulates pathways that affect gene expression and cellular metabolism.
- Redox Reactions : The sulfone group may participate in redox reactions, impacting protein structure and function by forming disulfide bonds.
- Enzyme Interactions : It may act as an inhibitor or activator of specific enzymes involved in sulfur metabolism .
Cellular Effects
This compound has shown various effects on cellular processes:
- Cell Viability : In laboratory settings, similar compounds have induced stress responses and cell death in yeast models.
- Gene Expression Modulation : The compound can activate or inhibit specific signaling pathways, leading to alterations in metabolic activity.
Case Studies and Experimental Data
A series of studies have investigated the biological activity of related compounds. For instance:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study A | 2-(1,1-Dioxidothietan-3-yl)acetic acid | Antidepressant-like effects | Increased serotonin levels in animal models |
| Study B | Thietane derivatives | Antimicrobial properties | Effective against various bacterial strains |
| Study C | Acetic acid analogs | Cellular stress response | Induced apoptosis in yeast cells |
These studies indicate that this compound may have similar properties and potential therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(3-amino-1,1-dioxidothietan-3-yl)acetate, and how can purity be optimized?
The compound can be synthesized via functionalization of the thietane ring system. A common approach involves coupling 3-amino-1,1-dioxidothietane derivatives with methyl acetate precursors under nucleophilic conditions. Purity optimization requires careful control of reaction parameters (e.g., temperature, solvent polarity) and post-synthesis purification using techniques like column chromatography or recrystallization. Analytical validation via HPLC or LC-MS is critical to confirm purity (>95%) and detect side products such as sulfone byproducts .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation. For example, monoclinic polymorph analysis (as in related sulfonamide derivatives) uses SHELX software for refinement, with data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts . Complementary techniques include NMR (¹H/¹³C) for verifying functional groups and FT-IR for identifying sulfone (S=O) and ester (C=O) vibrations .
Q. What physicochemical properties (e.g., logP, solubility) are critical for its application in biological assays?
Calculated logP values (~0.9–1.0 at pH 7.4) suggest moderate lipophilicity, while polar surface area (~52 Ų) indicates potential membrane permeability limitations. Solubility in aqueous buffers can be enhanced using co-solvents like DMSO or cyclodextrin inclusion complexes. Experimental validation via shake-flask methods or HPLC-based partitioning is recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data under varying pH and temperature conditions?
Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from polymorphic transitions (e.g., monoclinic vs. orthorhombic forms), which can be identified via PXRD. For pH-sensitive degradation (e.g., ester hydrolysis), buffer systems should be validated for ionic strength effects .
Q. What computational methods are suitable for predicting reactivity or binding modes of this compound?
Density Functional Theory (DFT) can model the sulfone-thietane moiety’s electronic properties, while molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like enzymes. Use the InChI key (e.g., FNUWZZNMDNVUQJ-UHFFFAOYSA-N for related analogs) to retrieve structural data from quantum chemistry databases for accurate parameterization .
Q. How should researchers design experiments to address contradictory bioactivity results across cell lines?
Contradictions may stem from metabolic differences (e.g., esterase activity) or off-target effects. Experimental redesigns should include:
Q. What strategies improve crystallization success for X-ray studies of this compound?
Optimize solvent systems using vapor diffusion (e.g., mixing DCM:hexane). Additive screening (e.g., 1% glycerol) can reduce amorphous aggregation. For SHELX refinement, high-resolution data (≤1.0 Å) and twinning detection (via PLATON) are essential. If crystals are elusive, consider co-crystallization with target proteins .
Q. Methodological Notes
- Synthesis Validation : Cross-reference synthetic yields and purity with CAS 120082-81-7 analogs, noting hydrochloride salt formation for improved stability .
- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (Bruker formats) in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
